2,4-Dibromobutanoic acid
Overview
Description
2,4-Dibromobutanoic acid is an organic compound with the molecular formula C₄H₆Br₂O₂ It is a derivative of butanoic acid, where two bromine atoms are substituted at the 2nd and 4th positions of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromobutanoic acid can be synthesized through the bromination of butanoic acid derivatives. One common method involves the reaction of butanoic acid with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and bromine concentration, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form butanoic acid or other derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of dibromo derivatives of higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include substituted butanoic acids with various functional groups replacing the bromine atoms.
Reduction Reactions: Products include butanoic acid and its derivatives.
Oxidation Reactions: Products include higher oxidation state compounds such as dibromoacetic acid.
Scientific Research Applications
2,4-Dibromobutanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of brominated drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2,4-Dibromobutanoic acid involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in electrophilic reactions, making it a useful reagent in organic synthesis. The pathways involved in its reactions typically include nucleophilic substitution and electrophilic addition mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromobutanoic acid: Similar in structure but with bromine atoms at the 2nd and 3rd positions.
2-Bromobutanoic acid: Contains only one bromine atom at the 2nd position.
4-Bromobutanoic acid: Contains only one bromine atom at the 4th position.
Uniqueness
2,4-Dibromobutanoic acid is unique due to the presence of two bromine atoms at specific positions, which imparts distinct chemical properties and reactivity compared to its mono-brominated counterparts. This makes it particularly valuable in synthetic chemistry for the preparation of complex brominated compounds.
Biological Activity
Overview
2,4-Dibromobutanoic acid (DBBA) is an organic compound with the molecular formula . It is a derivative of butanoic acid, characterized by the substitution of two bromine atoms at the 2nd and 4th positions of the carbon chain. This compound has garnered attention in various fields including organic synthesis, medicinal chemistry, and biological research due to its unique chemical properties and potential biological activities.
The synthesis of this compound typically involves the bromination of butanoic acid derivatives. A common method includes the reaction of butanoic acid with bromine in the presence of a catalyst such as phosphorus tribromide under controlled conditions to ensure selective bromination. The compound's structure allows it to participate in electrophilic reactions, making it a versatile reagent in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with biomolecules through electrophilic mechanisms. The bromine atoms can engage in nucleophilic substitution reactions, influencing various biochemical pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory and antimicrobial properties .
Case Studies and Research Findings
- Anti-Inflammatory Activity : A study investigated the anti-inflammatory effects of DBBA derivatives in animal models. Specifically, 2,4-bismethylthio-butanoic acid (BMTBA), a derivative of DBBA, was shown to significantly inhibit zymosan-induced peritonitis and carrageenan-induced paw edema in mice. Doses ranging from 50 mg/kg to 100 mg/kg demonstrated a marked reduction in inflammation comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Toxicological Studies : The toxicity profile of DBBA has been assessed through various animal studies. The LD50 (lethal dose for 50% of the population) for tetranor-DHLA, another derivative studied alongside DBBA, was found to be 75.4 mg/kg body weight. This indicates that while DBBA exhibits biological activity, careful consideration must be given to its dosage due to potential toxicity .
- Electrophilic Reactivity : Research has shown that brominated compounds like DBBA can form reactive intermediates that interact with cellular macromolecules such as proteins and DNA. These interactions can lead to mutagenic effects, as evidenced by Ames test results which indicated mutagenicity for certain brominated analogs while non-brominated counterparts showed no such effects .
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is beneficial:
Compound | Structure | Biological Activity | Notes |
---|---|---|---|
This compound | C₄H₆Br₂O₂ | Anti-inflammatory potential | Unique due to dual bromination |
2,3-Dibromobutanoic Acid | C₄H₆Br₂O₂ | Limited studies available | Bromination at different positions |
2-Bromobutanoic Acid | C₄H₇BrO₂ | Moderate antimicrobial activity | Single bromination at one position |
4-Bromobutanoic Acid | C₄H₇BrO₂ | Limited studies available | Single bromination at another position |
Properties
IUPAC Name |
2,4-dibromobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2/c5-2-1-3(6)4(7)8/h3H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBPRWUYMOUQML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513522 | |
Record name | 2,4-Dibromobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63164-16-9 | |
Record name | 2,4-Dibromobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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